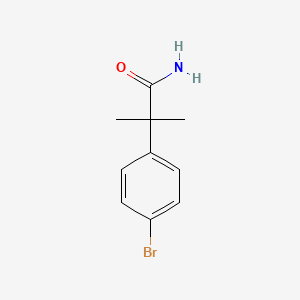

2-(4-Bromophenyl)-2-methylpropanamide

Description

Contextualizing Quaternary Carbon Stereocenters in Amide Architectures

The construction of all-carbon quaternary stereocenters, particularly within acyclic systems, represents a persistent challenge for synthetic chemists. researchgate.net These structural motifs, where a carbon atom is bonded to four other carbon or heteroatoms, are prevalent in a wide array of biologically active natural products and pharmaceutical agents. researchgate.net The difficulty in their synthesis arises from the steric hindrance associated with bringing together four substituents on a single carbon atom.

Amide architectures containing an α-quaternary carbon are of particular interest due to their importance in medicinal chemistry. researchgate.net However, creating these structures is often challenging. researchgate.net Advanced synthetic strategies have been developed to address this, including:

Diastereoselective alkylation: Using chiral auxiliaries, such as pseudoephedrine, to direct the alkylation of α,α-disubstituted amide enolates, allowing for the stereocontrolled construction of quaternary carbons. nih.gov

Radical-mediated reactions: Asymmetric radical-mediated 1,4-aryl migration has been employed for synthesizing acyclic amides that bear α-all-carbon quaternary stereocenters. researchgate.net

Remote C–H functionalization: Strategies involving radical-triggered hydrogen atom transfer (HAT) reactions have been developed to create the quaternary carbon stereocenter of α-tertiary amines, which are closely related precursors to the corresponding amides. acs.orgnih.gov

The resulting α-quaternary amides are valuable synthetic intermediates that can be converted into other important functional groups, such as β,β-disubstituted secondary amines through reduction or α,α-disubstituted carboxylic acids via hydrolysis. researchgate.net

Overview of Halogenated Amide Derivatives in Contemporary Synthetic and Mechanistic Studies

Halogenated compounds, particularly aryl halides, are fundamental building blocks in medicinal chemistry and drug discovery. acs.org The introduction of a halogen atom can significantly improve the druggability of a molecule by modulating its charge distribution, occupying specific binding sites on biological targets, and forming key halogen bond interactions with proteins. acs.org

Halogenated amides, specifically α-haloamides, are highly versatile intermediates in organic synthesis. nih.gov Their rich chemistry stems from the presence of multiple reactive sites, allowing for a wide range of transformations. nih.gov Key applications and research areas include:

Cross-Coupling Reactions: α-Haloamides are widely used as electrophiles in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Negishi couplings) to form new carbon-carbon bonds. nih.gov This allows for the synthesis of complex α-arylated or α-alkylated amides.

Radical Transformations: These compounds can undergo radical-mediated cyclizations to produce cyclic systems like β- and γ-lactams, which are important structural motifs in many pharmaceuticals. nih.gov

Nucleophilic Substitution: The halogen atom at the α-position can be displaced by various nucleophiles, including amines, to synthesize α-amino amides. nih.gov

Mechanistic studies continue to explore new ways to synthesize and utilize these compounds. Recent advancements include the development of novel electrophilic halogenating reagents based on N–X anomeric amides and methods for halogen-bond-mediated amide synthesis. bohrium.comnih.gov

Scope and Research Significance of the 2-(4-Bromophenyl)-2-methylpropanamide Motif

The this compound motif combines the key structural features discussed previously: an α-quaternary carbon and a halogenated aromatic ring integrated into an amide framework. This unique combination makes it a valuable scaffold and intermediate in chemical research.

The significance of this compound is highlighted by its application in the synthesis of biologically active molecules. For instance, this compound has been utilized in the preparation of substituted pyridopyrazines that act as Spleen Tyrosine Kinase (SYK) inhibitors and in the synthesis of indazole and isoquinoline (B145761) derivatives that function as Rho kinase inhibitors. chemicalbook.com The related precursor, 2-(4-bromophenyl)-2-methylpropanoic acid, is a key intermediate in the manufacture of the non-sedating antihistamine fexofenadine. patsnap.comgoogle.comgoogle.com

The crystal structure of this compound reveals that in the solid state, molecules form inversion dimers linked by pairs of N-H⋯O hydrogen bonds. nih.gov This structural information is valuable for understanding its physical properties and intermolecular interactions. The presence of the bromo-substituent on the phenyl ring also provides a reactive handle for further synthetic diversification through reactions like the Suzuki-Miyaura cross-coupling, enabling the creation of a library of derivatives with potentially diverse biological activities. nih.govresearchgate.net

Chemical Data for this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C10H12BrNO | nih.govachemblock.com |

| Molecular Weight | 242.11 g/mol | nih.gov |

| CAS Number | 850144-81-9 | chemicalbook.combldpharm.com |

| Alternate CAS | 7160-08-9 | nih.govachemblock.com |

| SMILES | CC(C)(C1=CC=C(Br)C=C1)C(=O)N | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLVTOOFPHQBHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590597 | |

| Record name | 2-(4-Bromophenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850144-81-9 | |

| Record name | 2-(4-Bromophenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 2 4 Bromophenyl 2 Methylpropanamide Reactivity

Nucleophilic Aromatic Substitution (SNAr) Pathways on the 4-Bromophenyl Moiety

The 4-bromophenyl group of 2-(4-bromophenyl)-2-methylpropanamide can undergo nucleophilic aromatic substitution (SNAr), a fundamental reaction class in organic chemistry. nih.gov This process involves the replacement of the bromine atom, a good leaving group, by a nucleophile. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate formed during the reaction. researchgate.net

Mechanistic Insight into Two-Step Aromatic Substitution

The classical mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway. youtube.com In the first step, the nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov This intermediate is characterized by the temporary loss of aromaticity in the ring. youtube.com

The formation of the Meisenheimer complex is typically the rate-determining step of the reaction. researchgate.net The stability of this intermediate is crucial for the reaction to proceed. In the case of this compound, the electron-withdrawing nature of the amide group, although not as powerful as a nitro group, can contribute to the stabilization of the negative charge in the Meisenheimer complex through resonance and inductive effects.

Table 1: Steps in the Two-Step SNAr Mechanism

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Nucleophilic Addition | A nucleophile attacks the carbon atom bonded to the bromine, breaking the aromatic π-system. | Meisenheimer Complex (a resonance-stabilized carbanion) |

| 2. Leaving Group Elimination | The bromine atom departs as a bromide ion, and the aromatic π-system is reformed. | Substituted aromatic product |

Solvent Effects on SNAr Reactivity (e.g., Polar Aprotic Media)

The choice of solvent significantly influences the rate of SNAr reactions. rsc.org Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile, are particularly effective at accelerating these reactions. libretexts.orgquora.com

The rationale behind the efficacy of polar aprotic solvents lies in their ability to solvate the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively "naked" and more reactive. quora.com In contrast, polar protic solvents, like water and alcohols, can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows down the reaction. researchgate.net

| Nonpolar | Hexane, Toluene | Poor solubility for many nucleophiles. | Very slow or no reaction. |

Amide Functional Group Activation and Transformational Chemistry

The amide group in this compound is a versatile functional group that can be activated to undergo a variety of transformations. Understanding the principles of its activation is key to unlocking its synthetic potential.

Protonation-Induced Reactivity Modulation of Amide Bonds and C–N Rotational Pathways

Protonation of the amide group, typically on the oxygen atom, significantly alters its electronic properties and reactivity. The resulting N-protonated or O-protonated species can exhibit different chemical behaviors. O-protonation is generally more favorable and enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Protonation also affects the rotational barrier around the carbon-nitrogen (C–N) bond. In a neutral amide, the C–N bond has a significant double-bond character due to resonance, which results in a relatively high barrier to rotation. Upon protonation, this double-bond character can be either increased or decreased depending on the site of protonation and the surrounding molecular structure, thereby modulating the rotational energy landscape.

Generation and Reactivity of Amidyl Radical Intermediates

Amidyl radicals are neutral, nitrogen-centered radicals that can be generated from amides through various methods, including hydrogen atom abstraction or single-electron transfer. researchgate.net These reactive intermediates are valuable in synthetic chemistry for their ability to participate in a range of C-H functionalization and C-N bond-forming reactions. chemrxiv.orgnih.govrug.nl

Once generated from this compound, the corresponding amidyl radical could undergo intramolecular reactions, such as cyclization if a suitable tether is present, or intermolecular reactions, like addition to alkenes or aromatic rings. nih.gov The reactivity of the amidyl radical is influenced by the substituents on the nitrogen and carbonyl carbon.

Theoretical Concepts of Amidicity and Carbonylicity in Amide Reactivity Prediction

The reactivity of the amide bond can be rationalized through the theoretical concepts of "amidicity" and "carbonylicity." Amidicity refers to the degree of delocalization of the nitrogen lone pair into the carbonyl group, which contributes to the planar structure and rotational barrier of the amide. A high degree of amidicity implies a stable, less reactive amide bond.

Conversely, "carbonylicity" describes the extent to which the carbonyl group behaves like a typical ketone or aldehyde carbonyl. Factors that decrease the delocalization of the nitrogen lone pair, such as steric hindrance or electronic effects of substituents, increase the carbonylicity of the amide. An amide with higher carbonylicity will have a more electrophilic carbonyl carbon and will be more susceptible to nucleophilic attack. These concepts provide a predictive framework for understanding and manipulating the reactivity of the amide group in molecules like this compound.

Catalytic Reaction Mechanisms Involving this compound Derivatives

The reactivity of this compound and its derivatives is a subject of significant interest, particularly in the context of forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The presence of the aryl bromide and the quaternary amide functionalities allows for a diverse range of catalytic transformations. Mechanistic investigations have centered on both Lewis acid-catalyzed processes and radical chain reactions to understand and optimize the synthesis of complex molecular architectures.

Lewis Acid Catalysis in C-C and C-N Bond Forming Reactions

Lewis acid catalysis plays a crucial role in enhancing the efficiency of bond-forming reactions involving aryl halides and amides. In derivatives of this compound, the aryl bromide moiety is a key handle for palladium-catalyzed cross-coupling reactions, while the amide group can also be influenced by the presence of Lewis acids.

The formation of C-N bonds via palladium-catalyzed amidation of aryl halides, such as the bromophenyl group in the target compound's derivatives, is a well-established process. syr.edu The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amide, deprotonation, and subsequent C-N bond-forming reductive elimination. syr.edu Research has shown that the addition of Lewis acids can significantly accelerate this final reductive elimination step, particularly in challenging cases. nih.govberkeley.edu

The proposed mechanism for this acceleration involves the coordination of the Lewis acid to a basic site on the arylpalladium amide intermediate. This coordination renders the palladium center more electrophilic, thereby promoting the reductive elimination to form the C-N bond. nih.govresearchgate.net For instance, in the coupling of amides with heteroaryl bromides, Lewis acids like triethylborane (B153662) (BEt₃) and zinc chloride (ZnCl₂) have been shown to increase the rate of reductive elimination by several orders of magnitude. nih.gov While this effect is pronounced in substrates with a basic nitrogen atom within the aryl group, the principle can be extended to other systems where a Lewis acid can interact with the catalyst or substrates. berkeley.eduresearchgate.net

| Reactant Complex | Lewis Acid | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyridylpalladium Amidate | None | 110 | 24 h | <10 | nih.gov |

| Pyridylpalladium Amidate | BEt₃ | 110 | 30-60 min | 81 | nih.gov |

| 4-Pyridylpalladium Amide | None | Room Temp | - | No Reaction | nih.gov |

| 4-Pyridylpalladium Amide | BEt₃ | Room Temp | 30 min | >90 | nih.gov |

For C-C bond formation, the 4-bromophenyl group is a classic electrophile for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. mdpi.comwikipedia.org The standard mechanism proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org Lewis acids can be employed in these systems, for example, in a three-component synthesis of α-substituted amides from amides, aryl aldehydes, and arylboronic acids, demonstrating their utility in complex C-C bond constructions. nih.gov

Radical Chain Mechanisms in the Synthesis of Quaternary Amides

The synthesis of molecules containing α-all-carbon quaternary centers, such as that in this compound, is a significant synthetic challenge due to steric hindrance. Radical chain mechanisms offer powerful strategies to construct these congested stereocenters under mild conditions.

Various methods have been developed that utilize radical intermediates to form α-quaternary amides. nih.govresearchgate.net These reactions often involve the generation of a carbon-centered radical which is then trapped by a suitable nitrogen source or an isocyanide. For example, a silver-catalyzed decarboxylative cross-coupling between carboxylic acids and isocyanides proceeds through a free-radical mechanism to furnish a diverse range of amides. acs.org The reaction is initiated by the formation of a carbon-centered radical from the carboxylic acid, which adds to the isocyanide. The resulting imidoyl radical is then intercepted by an oxygen source to yield the final amide product. The involvement of a free-radical pathway was confirmed by experiments where the addition of a radical scavenger like TEMPO completely inhibited product formation. acs.org

Another approach involves the visible-light-mediated generation of acyl radicals from precursors like α-keto acids. nih.gov These acyl radicals can then react with amines in a chain process to deliver the amide product. The mechanism typically involves photoinduced single-electron transfer (SET) to generate the acyl radical, which then engages the amine. nih.gov The synthesis of quaternary amides can also be achieved through cobalt(III)-catalyzed sequential C-H bond addition to dienes followed by aminocarbonylation with isocyanates. nih.govresearchgate.net Such methods provide direct access to sterically congested amides incorporating α-quaternary centers. nih.gov

| Method | Radical Precursor | Catalyst/Initiator | Key Intermediates | Reference |

|---|---|---|---|---|

| Decarboxylative Cross-Coupling | Carboxylic Acids | Ag₂CO₃ | Carbon-centered radical, Imidoyl radical | acs.org |

| Photoredox Catalysis | α-Keto Acids | [Ru(phen)₃]Cl₂ | Acyl radical, Amide radical anion | nih.gov |

| Sequential C-H Addition | C-H Bond Reactants | Cp*Co(III) | Organocobalt species | nih.govresearchgate.net |

| Radical Addition to Imines | Alkyl Iodides | BEt₃ | Alkyl radical | nih.gov |

These radical-based strategies are complementary to traditional ionic methods and are particularly advantageous for creating sterically demanding structures like the α-aryl-α,α-dimethyl amide moiety found in derivatives of this compound.

Advanced Spectroscopic and Structural Elucidation of 2 4 Bromophenyl 2 Methylpropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map of 2-(4-Bromophenyl)-2-methylpropanamide can be constructed.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as a pair of doublets in the range of δ 7.0-7.6 ppm. rsc.orgorgchemboulder.com This characteristic pattern, often referred to as an AA'BB' system, arises from the coupling between the ortho- and meta-protons. The protons ortho to the bromine atom would be deshielded and resonate at a slightly higher chemical shift compared to the protons meta to the bromine. ucl.ac.uk

The two protons of the primary amide (-NH₂) are expected to give rise to a broad singlet in the region of δ 5.0-8.5 ppm. pdx.edu The exact chemical shift and the broadness of this peak are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

A sharp singlet, integrating to six protons, is predicted for the two equivalent methyl (-CH₃) groups attached to the quaternary carbon. This signal is expected to appear in the upfield region of the spectrum, typically around δ 1.5 ppm.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (AA'BB') | 7.0 - 7.6 | Pair of Doublets | 4H |

| Amide (N-H) | 5.0 - 8.5 | Broad Singlet | 2H |

| Methyl (CH₃) | ~1.5 | Singlet | 6H |

The proton-decoupled ¹³C NMR spectrum of this compound would provide valuable information about the carbon skeleton of the molecule. It is expected to show six distinct signals, corresponding to the six different carbon environments.

The quaternary carbon of the propanamide moiety is predicted to resonate around δ 40-50 ppm. The carbonyl carbon (C=O) of the amide group will appear significantly downfield, typically in the range of δ 170-180 ppm. bhu.ac.inlibretexts.org

The aromatic carbons will exhibit signals in the region of δ 120-145 ppm. The carbon atom bonded to the bromine (C-Br) is expected to have a chemical shift of approximately δ 120-125 ppm. researchgate.net The other aromatic carbons will have distinct chemical shifts based on their position relative to the substituents. The ipso-carbon, to which the propanamide group is attached, is also expected in this region. The two equivalent methyl carbons are anticipated to produce a single peak in the upfield region, around δ 25-30 ppm. libretexts.org

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 170 - 180 |

| Aromatic (C-ipso) | 140 - 145 |

| Aromatic (CH) | 125 - 135 |

| Aromatic (C-Br) | 120 - 125 |

| Quaternary (C) | 40 - 50 |

| Methyl (CH₃) | 25 - 30 |

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR spectrum of this compound is dominated by the characteristic absorptions of the amide group. The Amide I band, which is primarily due to the C=O stretching vibration, is expected to appear as a strong absorption in the region of 1690-1630 cm⁻¹. ucla.eduucalgary.ca The Amide II band, resulting from N-H bending and C-N stretching vibrations, is anticipated to be found between 1650 and 1580 cm⁻¹. ucalgary.ca

Additionally, the N-H stretching vibrations of the primary amide are expected to produce two bands in the region of 3500-3300 cm⁻¹. ucla.edu The aromatic C-H stretching vibrations will likely be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl groups will appear just below 3000 cm⁻¹. vscht.czlibretexts.org The in-ring C-C stretching vibrations of the aromatic ring typically give rise to bands in the 1600-1400 cm⁻¹ region. libretexts.org

| Vibrational Mode | Functional Group | Predicted Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amide | 3500 - 3300 | Medium |

| Aromatic C-H Stretch | Aryl | ~3030 | Variable |

| Aliphatic C-H Stretch | Methyl | 2950 - 2850 | Medium |

| Amide I (C=O Stretch) | Amide | 1690 - 1630 | Strong |

| Amide II (N-H Bend) | Amide | 1650 - 1580 | Medium |

| Aromatic C=C Bend | Aryl | 1600 - 1400 | Medium |

Raman spectroscopy provides complementary information to IR spectroscopy. bio-structure.com While IR is sensitive to polar bonds, Raman is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be particularly useful for characterizing the vibrations of the aromatic ring and the C-C backbone. spectroscopyonline.com

The Amide I band is also observable in the Raman spectrum, typically around 1650 cm⁻¹. acs.org The Amide III band, which involves C-N stretching and N-H bending, appears in the 1220–1350 cm⁻¹ region and is often more prominent in Raman than in IR spectra. bio-structure.comnih.gov The symmetric stretching of the aromatic ring is expected to produce a strong Raman signal. spectroscopyonline.com Raman spectroscopy can provide a unique vibrational fingerprint of the molecule, which is valuable for identification and for studying subtle structural changes. bio-structure.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. miamioh.edu For this compound (C₁₀H₁₂BrNO), the calculated exact mass of the protonated molecule [M+H]⁺ is 242.0226 Da.

A key feature in the mass spectrum of this compound will be the isotopic pattern of bromine. Due to the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion peak (M⁺) and any fragment containing bromine will appear as a pair of peaks (M⁺ and M+2⁺) of almost equal intensity, separated by two mass units. docbrown.info

The fragmentation pattern in electron ionization (EI) mass spectrometry can provide valuable structural information. wikipedia.org For this compound, common fragmentation pathways would likely involve the cleavage of the amide bond. A prominent fragment would be the acylium ion [M - NH₂]⁺. Another expected fragmentation is the loss of a methyl radical to form the [M - CH₃]⁺ ion. Alpha-cleavage could also lead to the formation of the 4-bromophenyl radical cation. The fragmentation of N-(4-bromophenyl)acetamide, a similar compound, shows a base peak corresponding to the loss of the acetyl group, suggesting that cleavage of the amide bond is a favorable process. nist.govnih.gov

Single-Crystal X-ray Diffraction (SCXRD) for Definitive Molecular and Supramolecular Architecture

Single-Crystal X-ray Diffraction (SCXRD) stands as a powerful analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, SCXRD elucidates the packing of molecules within the crystal lattice, revealing the nature and geometry of intermolecular interactions that dictate the supramolecular architecture. For this compound, SCXRD analysis has been instrumental in establishing its precise solid-state structure. nih.gov

Crystallographic Data Collection and Refinement Procedures (e.g., Low-Temperature Data)

The acquisition of high-quality crystallographic data is foundational to a successful structure determination. For this compound, data were collected at the low temperature of 113 K. nih.gov Low-temperature data collection is a standard procedure that minimizes atomic thermal vibrations, leading to more precise atomic positions and a more accurate representation of the molecular structure.

A colorless prism-shaped crystal of the compound was mounted on a Rigaku Saturn CCD diffractometer. nih.gov The instrument utilized Molybdenum Kα radiation (λ = 0.71073 Å) for diffraction. A multi-scan absorption correction was applied to the collected data to account for the attenuation of X-rays by the crystal. nih.gov The structure was solved using direct methods with the SHELXS97 program and refined against F² using the SHELXL97 program. nih.gov Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. nih.gov

| Parameter | Value |

| Data Collection Temperature | 113 K nih.gov |

| Diffractometer | Rigaku Saturn CCD nih.gov |

| Radiation Source | Mo Kα (λ = 0.71073 Å) |

| Absorption Correction | Multi-scan nih.gov |

| Measured Reflections | 9829 nih.gov |

| Independent Reflections | 1787 nih.gov |

| Observed Reflections [I > 2σ(I)] | 1333 nih.gov |

| Refinement Method | Full-matrix least-squares on F² nih.gov |

| Final R-factor [F² > 2σ(F²)] | 0.035 nih.gov |

| Goodness-of-fit (S) | 0.99 nih.gov |

Analysis of Unit Cell Parameters and Space Group (e.g., Monoclinic P2₁/c)

The analysis of the diffraction pattern revealed that this compound crystallizes in the monoclinic crystal system. nih.gov The systematic absences in the diffraction data uniquely identified the space group as P2₁/c. nih.gov This common centrosymmetric space group indicates that the asymmetric unit contains one molecule, and the crystal lattice is built by applying symmetry operations (like inversion centers, two-fold screw axes, and glide planes) to this single molecule. nih.govnist.gov The unit cell is the fundamental repeating block of the crystal, and its dimensions for this compound were precisely determined. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c nih.gov |

| a | 16.425 (8) Å nih.gov |

| b | 6.135 (3) Å nih.gov |

| c | 10.152 (5) Å nih.gov |

| β | 97.613 (7)° nih.gov |

| Volume (V) | 1013.9 (8) ų nih.gov |

| Molecules per unit cell (Z) | 4 nih.gov |

Elucidation of Intermolecular Hydrogen Bonding Networks (N-H···O Interactions)

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| N1–H1A···O1ⁱ | 0.89 (1) | 2.12 (1) | 2.990 (3) | 167 (3) |

| N1–H1B···O1ⁱⁱ | 0.88 (1) | 2.12 (1) | 3.002 (3) | 173 (3) |

Symmetry codes: (i) -x, 1-y, 2-z; (ii) x, 1/2-y, -1/2+z

Characterization of Crystal Packing Motifs and Three-Dimensional Networks

The intermolecular N-H···O hydrogen bonds organize the molecules into specific, recognizable patterns known as supramolecular synthons. In the crystal structure of this compound, the first type of hydrogen bond (N1–H1A···O1ⁱ) links two molecules related by an inversion center into a cyclic dimer. nih.gov This interaction forms a characteristic R₂²(8) graph-set motif, a robust and commonly observed pattern in structures containing primary amides. nih.govnih.gov

These inversion dimers are then further connected by the second hydrogen bond (N1–H1B···O1ⁱⁱ). nih.govnih.gov This second interaction links the dimers together, propagating along the crystallographic c-axis direction. The combination of these hydrogen bonds results in the formation of infinite sheets of molecules that extend in the (100) plane, defining the primary two-dimensional network of the crystal structure. nih.gov

Conformational Analysis of Torsion Angles and Molecular Geometry within the Crystal Lattice

The conformation of a molecule describes the spatial arrangement of its atoms, which can be precisely defined by a set of torsion angles. In the crystal lattice, a molecule adopts a specific low-energy conformation. For this compound, the key torsion angles would describe the orientation of the 4-bromophenyl ring relative to the propanamide moiety.

Theoretical and Computational Chemistry of 2 4 Bromophenyl 2 Methylpropanamide

Quantum Chemical Investigations (Density Functional Theory and Ab Initio Methods)

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, offer a detailed picture of the electronic and structural properties of 2-(4-Bromophenyl)-2-methylpropanamide. These calculations are fundamental to predicting its chemical behavior.

Electronic Structure Characterization: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MEP) Mapping

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For related bromophenyl acetamide derivatives, DFT calculations have been used to determine these energy gaps, which are typically in the range of 4 to 6 eV, indicating good stability. rsc.orgajchem-a.com

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Structurally Similar Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| N-(2-Aminophenyl)-2-(4-bromophenoxy) acetamide | -5.406 | 0.000 | 5.406 |

| (E)-4-bromo-5-fluoro-2-((4-methoxyphenylimino)methyl)phenol | - | - | Large |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.org The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For amide-containing molecules, the area around the carbonyl oxygen typically exhibits a strong negative potential, making it a likely site for interaction with electrophiles or hydrogen bond donors. Conversely, the amide hydrogens show a positive potential, indicating their role as hydrogen bond donors. In N-(4-Bromophenyl)-4-nitrobenzamide, the electronegative regions are concentrated around the carbonyl and nitro groups, indicating these as sites for electrophilic attraction. chemrxiv.org

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that connect them. escholarship.orgrsc.org For amide hydrolysis, a fundamental reaction of this class of compounds, computational studies can elucidate the step-by-step mechanism under both acidic and basic conditions. These studies can model the protonation of the carbonyl oxygen (in acidic conditions) or the nucleophilic attack of a hydroxide ion (in basic conditions), followed by the formation of a tetrahedral intermediate and the eventual cleavage of the carbon-nitrogen bond.

The transition state is the highest energy point along the reaction coordinate and its structure provides crucial information about the reaction's feasibility and kinetics. Computational methods can precisely calculate the geometry and energy of these fleeting structures. For complex reactions, computational studies can reveal intricate details that are difficult to observe experimentally, such as post-transition state bifurcations where a single transition state leads to multiple products. escholarship.org

Prediction of Amide Bond Protonation Site Preferences (N- vs. O-Protonation)

Amides possess two potential sites for protonation: the nitrogen atom and the carbonyl oxygen atom. Computational methods, particularly DFT, can be employed to determine the preferred site of protonation by calculating the energies of the N-protonated and O-protonated species. Generally, O-protonation is favored because the positive charge can be delocalized through resonance with the nitrogen lone pair, forming a more stable cation. This has been computationally verified for various amide-containing compounds. The relative energies of the protonated forms can provide insights into the molecule's behavior in acidic environments and its reactivity in acid-catalyzed reactions.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational technique that translates the complex wavefunction of a molecule into a more intuitive Lewis-like structure of localized bonds and lone pairs. wisc.edu This method allows for the quantification of electron delocalization through the analysis of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. wisc.edu For this compound, NBO analysis would reveal the delocalization of the nitrogen lone pair into the antibonding orbital of the carbonyl group (n -> π* interaction), which is characteristic of the amide resonance. This interaction is responsible for the planar geometry of the amide group and its partial double bond character. NBO analysis can also quantify the strength of intermolecular interactions, such as the N-H···O hydrogen bonds observed in the crystal structure of the title compound. wisc.edunih.gov

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding and Charge Distribution Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology to define atoms, bonds, and their properties within a molecule. nih.gov By locating critical points in the electron density, QTAIM can characterize the nature of chemical bonds as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions). For this compound, QTAIM analysis of the crystal structure's electron density would provide quantitative information about the covalent bonds within the molecule and the non-covalent interactions, such as the N-H···O hydrogen bonds that link the molecules into dimers and sheets. nih.govnih.gov The properties at the bond critical points, such as the electron density and its Laplacian, can be used to assess the strength and nature of these interactions. nih.gov

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide detailed information about individual molecules, molecular modeling and simulation techniques are used to study the behavior of larger systems and dynamic processes.

Molecular dynamics (MD) simulations can be used to study the conformational dynamics of this compound and its interactions with its environment, such as a solvent or a biological receptor. researchgate.netlongdom.org Starting from an initial structure, often derived from experimental data like X-ray crystallography or from quantum mechanical calculations, MD simulations solve Newton's equations of motion for all atoms in the system over time. nih.gov This provides a trajectory of the molecule's movements, allowing for the analysis of its flexibility, conformational preferences, and the dynamics of intermolecular interactions. For instance, MD simulations could be used to study the stability of the hydrogen-bonded dimers of this compound in different solvents. nih.govnih.govnih.gov

Conformational Analysis and Energy Landscapes of the Amide Moiety

The amide moiety is a key functional group in this compound, largely dictating its structural and interactive properties. In the crystalline state, this compound is known to form inversion dimers through pairs of N-H⋯O hydrogen bonds, creating R(2)2(8) graph-set motifs nih.gov. These dimers are further linked by additional N-H⋯O hydrogen bonds, forming sheet-like structures nih.gov.

Computational conformational analysis can be employed to explore the rotational energy landscape of the amide group. By systematically rotating the C-N bond, a potential energy surface can be generated, revealing the most stable conformations. For amides, the trans (or anti) and cis (or syn) conformations are of primary interest. The relative energies of these conformers, along with the energy barriers for their interconversion, can be calculated using quantum mechanical methods such as Density Functional Theory (DFT).

The conformational preferences of the amide group are influenced by both steric and electronic factors. In the case of this compound, the bulky 2-(4-bromophenyl)propyl group and the amide substituents will create steric hindrance that influences the rotational barrier around the C-N bond. The planarity of the amide bond, a result of the delocalization of the nitrogen lone pair into the carbonyl π-system, is a critical factor in its conformational rigidity.

Computational Prediction of Supramolecular Self-Assembling Properties and Conformational Flexibility

Computational methods are powerful tools for predicting the supramolecular self-assembly of organic molecules. For this compound, the presence of the amide group, capable of forming strong hydrogen bonds, suggests a high potential for self-assembly into larger, ordered structures.

A common computational protocol to investigate self-assembly involves a multi-step approach:

Monomer Analysis: The conformational landscape of the individual molecule is explored to identify the lowest energy conformers.

Dimer and Oligomer Formation: The self-association of monomers into dimers, trimers, and larger oligomers is simulated to determine the preferred modes of interaction and the thermodynamics of association. chemrxiv.orgchemrxiv.org

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of larger assemblies of molecules in a simulated environment (e.g., in a solvent or in the solid state), providing insights into the stability and morphology of the resulting supramolecular structures. chemrxiv.orgchemrxiv.org

The conformational flexibility of the molecule, particularly the rotational freedom of the phenyl group and the amide moiety, plays a crucial role in the self-assembly process. chemrxiv.orgchemrxiv.orgresearchgate.net Computational techniques such as umbrella sampling can be used in conjunction with MD simulations to quantify the energetic barriers associated with conformational changes, providing a more complete picture of the molecule's flexibility. chemrxiv.orgchemrxiv.org

Machine Learning Applications in Molecular Reactivity and Property Prediction

Machine learning (ML) has emerged as a transformative tool in chemistry, enabling the prediction of reaction outcomes and molecular properties with increasing accuracy.

Development of Models for Reaction Feasibility and Yield Prediction in Amide Coupling Reactions

The synthesis of this compound typically involves an amide coupling reaction. Predicting the feasibility and yield of such reactions is a significant challenge in synthetic chemistry. Machine learning models offer a promising approach to address this challenge by learning from large datasets of known reactions. nih.govrsc.orgchemrxiv.orgresearchgate.net

Various ML models have been applied to predict the yield of amide coupling reactions, including linear methods, kernel methods, ensemble methods (like Random Forest), and neural networks. nih.gov These models are trained on datasets that include information about the reactants, reagents, solvents, and other reaction conditions. The performance of these models can be evaluated using metrics such as the coefficient of determination (R²) and the mean absolute error (MAE).

| Model Category | Input Features | R² Score | MAE (%) |

| Dummy Model | Mean Yield | 0.000 | 16.20 |

| Random Forest | Fingerprints | 0.378 | 13.50 |

| Neural Network (NNConv) | Graph-based | 0.130 | - |

| Neural Network (MFConv) | Graph-based | 0.200 | - |

| Yield-BERT | Text-based | 0.181 | - |

| Intermediate Knowledge-Embedded Model | HTE Data | 0.89 | 6.1 |

This table presents a summary of representative performance metrics for different machine learning models in predicting amide coupling reaction yields, based on data from various studies. nih.govrsc.orgchemrxiv.org

Recent advancements have focused on incorporating "intermediate knowledge" into the models, such as information about reaction mechanisms, to improve their predictive power and generalizability. rsc.orgchemrxiv.orgresearchgate.net High-throughput experimentation (HTE) platforms are also being used to generate high-quality, consistent data for training more robust ML models. rsc.orgchemrxiv.orgresearchgate.net

Predictive Modeling of Spectroscopic Signatures (e.g., NMR Chemical Shifts)

Machine learning is also being successfully applied to the prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov Accurate prediction of NMR spectra can aid in the structural elucidation and characterization of molecules like this compound.

Message Passing Neural Networks (MPNNs) are a class of graph-based neural networks that have shown excellent performance in predicting NMR chemical shifts. nih.gov These models learn to associate the chemical environment of each atom with its corresponding chemical shift. A notable innovation in this area is the use of weakly supervised learning, where the model is trained on molecule-level spectral data without the need for explicit atom-by-atom chemical shift assignments. nih.gov This approach significantly reduces the manual effort required for data annotation and allows for the use of larger training datasets. nih.gov

The performance of these predictive models is often comparable to traditional quantum mechanical calculation methods but at a fraction of the computational cost.

| Nucleus | Machine Learning Model | Performance Metric | Value |

| ¹H | Weakly Supervised MPNN | MAE (ppm) | ~0.2-0.3 |

| ¹³C | Weakly Supervised MPNN | MAE (ppm) | ~1.5-2.0 |

| ¹⁹F | Chemprop-based MPNN | MAE (ppm) | ~3.0-4.0 |

This table illustrates the typical accuracy of machine learning models for predicting NMR chemical shifts for different nuclei. nih.govresearchgate.net

Emerging Research Directions and Advanced Applications of 2 4 Bromophenyl 2 Methylpropanamide

Applications in Materials Science

The distinct structural features of 2-(4-Bromophenyl)-2-methylpropanamide, including the presence of a bromine atom and a quaternary carbon center adjacent to the amide functionality, make it a promising candidate for various applications in materials science.

Utilization as Functionalized Templates for Molecularly Imprinted Polymers (MIPs)

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule. This is achieved by polymerizing functional monomers in the presence of a template molecule. While direct studies on this compound as a template are emerging, the use of structurally similar compounds, such as N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide, provides strong evidence for its potential in this area.

In the fabrication of MIPs, the template molecule directs the arrangement of functional monomers through non-covalent or covalent interactions. After polymerization with a cross-linker, the template is removed, leaving behind cavities that are complementary in size, shape, and functionality to the template. The this compound molecule, with its distinct shape and the presence of the bromine atom and amide group, can act as an effective template. The amide group can form hydrogen bonds with functional monomers like methacrylic acid, while the bromophenyl group can engage in hydrophobic and van der Waals interactions.

The general process for creating MIPs using a template like this compound would involve the steps outlined in the table below.

| Step | Description |

| 1. Complex Formation | The template molecule, this compound, is mixed with functional monomers (e.g., methacrylic acid, acrylamide) in a suitable solvent (porogen). Non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, lead to the formation of a template-monomer complex. |

| 2. Polymerization | A cross-linking agent (e.g., ethylene glycol dimethacrylate) and a polymerization initiator are added to the mixture. The polymerization process is then initiated, typically by heat or UV radiation, to form a rigid polymer network that entraps the template molecules. |

| 3. Template Removal | The template molecules are extracted from the polymer matrix using a solvent, leaving behind specific recognition sites (imprinted cavities) that are complementary to the template. |

| 4. Rebinding | The MIP is now capable of selectively rebinding the target molecule, this compound, or structurally similar compounds from a complex mixture. |

The resulting MIPs could find applications in chemical sensing, separation sciences, and as catalysts, owing to their tailored selectivity for the target analyte.

Investigation of its Role in Thermal Initiation of Polymerization Reactions

The thermal stability and degradation profile of polymers are critical for their application. The incorporation of halogenated compounds can influence the thermal properties of polymers, including their initiation of polymerization. While conventional thermal initiators like azo compounds and peroxides are common, research is exploring the role of other molecules in initiating polymerization upon heating rsc.org.

Brominated aromatic compounds, in particular, have been studied for their role in polymerization reactions. The carbon-bromine bond can undergo homolytic cleavage at elevated temperatures, generating a bromine radical and an aryl radical. Both of these radical species can potentially initiate the chain-growth process of polymerization. The presence of the amide group in this compound can also influence the initiation process. Amides can affect the decomposition kinetics of traditional initiators or even participate in redox initiation systems.

The potential mechanism for the involvement of this compound in thermal initiation is presented below.

| Step | Description |

| 1. Thermal Homolysis | Upon heating, the C-Br bond in this compound can break, forming a bromine radical (Br•) and a 2-(phenyl)-2-methylpropanamide radical. |

| 2. Radical Initiation | These generated radicals can then attack the double bonds of monomer units, initiating the polymerization chain reaction. |

| 3. Chain Propagation | The newly formed monomer radical adds to another monomer, and the process repeats, leading to the growth of the polymer chain. |

| 4. Chain Termination | The polymerization process ceases when two growing chains combine or through other termination mechanisms. |

Further research is needed to fully elucidate the efficiency and kinetics of this compound as a thermal initiator or co-initiator.

Exploration of Novel Synthetic Pathways for Derivatization

The derivatization of this compound is a key area of research for tuning its properties and expanding its applications. Novel synthetic pathways can lead to a variety of analogs with modified functionalities. The core structure of this compound offers several sites for chemical modification, including the amide group, the phenyl ring, and the methyl groups.

One approach to derivatization involves the modification of the primary amide. The nitrogen atom of the amide can be alkylated or acylated to produce secondary or tertiary amides. For instance, reaction with alkyl halides in the presence of a base can introduce various alkyl groups.

Another strategy focuses on the aromatic ring. The bromine atom can be replaced through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new aryl or alkynyl substituents. This allows for the synthesis of a diverse library of compounds with different electronic and steric properties. Furthermore, electrophilic aromatic substitution reactions could potentially introduce other functional groups onto the phenyl ring, although the existing substituents will direct the position of the new group.

A summary of potential derivatization strategies is provided in the table below.

| Reaction Type | Reagents and Conditions | Potential Products |

| N-Alkylation | Alkyl halide, base (e.g., NaH) | N-alkyl-2-(4-bromophenyl)-2-methylpropanamides |

| N-Arylation | Aryl halide, catalyst (e.g., Pd or Cu), base | N-aryl-2-(4-bromophenyl)-2-methylpropanamides |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-(4'-substituted-biphenyl-4-yl)-2-methylpropanamides |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 2-(4-(alkynyl)phenyl)-2-methylpropanamides |

| Hydrolysis | Acid or base, heat | 2-(4-Bromophenyl)-2-methylpropanoic acid |

These synthetic modifications can lead to new materials with tailored properties for applications in pharmaceuticals, agrochemicals, and materials science.

Advanced Structure-Reactivity Relationship Studies in the Context of Halogenated Quaternary Amides

Understanding the relationship between the molecular structure of halogenated quaternary amides and their chemical reactivity is crucial for designing new molecules with desired properties. The structure of this compound, featuring a quaternary carbon alpha to the carbonyl group and a bromine atom on the phenyl ring, presents an interesting case for such studies.

The presence of the two methyl groups on the alpha-carbon creates significant steric hindrance around the carbonyl group. This steric bulk can influence the rates of reactions involving nucleophilic attack at the carbonyl carbon. For instance, the hydrolysis of the amide bond might be slower compared to less substituted amides.

Key structural features and their potential influence on reactivity are summarized below.

| Structural Feature | Potential Influence on Reactivity |

| Quaternary α-Carbon | Steric hindrance around the carbonyl group, potentially slowing down nucleophilic acyl substitution reactions. |

| Bromine Atom | Electron-withdrawing inductive effect and participation in resonance, influencing the reactivity of the aromatic ring and the acidity of the N-H protons. Can also participate in halogen bonding. |

| Amide Group | The planarity and resonance of the amide bond affect its rotational barrier and reactivity. The N-H protons can participate in hydrogen bonding. |

| Phenyl Ring | Provides a rigid scaffold and can engage in π-π stacking interactions. Its electronic properties are modulated by the bromine substituent. |

Advanced computational studies, such as Density Functional Theory (DFT) calculations, can provide deeper insights into the electronic structure, bond energies, and reaction mechanisms of this compound and its derivatives. Experimental studies, including kinetic analysis of various reactions, can then validate these theoretical predictions and build a comprehensive understanding of the structure-reactivity relationships in this class of compounds.

Q & A

Q. What are the established synthetic routes for 2-(4-Bromophenyl)-2-methylpropanamide, and how can reaction conditions be optimized?

Answer: A common method involves the AlCl₃-catalyzed reaction of methacrylamide with benzene derivatives under mild conditions . Key steps include:

- Catalyst selection : AlCl₃ facilitates electrophilic aromatic substitution.

- Temperature control : Reactions typically proceed at 80–100°C to balance yield and side-product formation.

- Purification : Recrystallization from ethanol/water mixtures improves purity.

For optimization, vary catalyst loading (5–10 mol%) and monitor reaction progress via TLC or HPLC.

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

- Space group : Monoclinic P2₁/c with unit cell dimensions a = 16.425 Å, b = 6.135 Å, c = 10.152 Å, β = 97.613° .

- Hydrogen bonding : N–H⋯O interactions form inversion dimers (R₂²(8) motifs), stabilizing the crystal lattice .

- Data collection : Use a Rigaku Saturn CCD diffractometer with ω/φ scans for high-resolution data .

Q. What analytical techniques are essential for characterizing this compound?

Answer:

Q. How can researchers assess the compound’s stability under varying conditions?

Answer:

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Hydrolytic stability : Incubate in aqueous buffers (pH 1–13) and monitor degradation via HPLC.

- Light sensitivity : Expose to UV-Vis light and track photodegradation products using LC-MS.

Advanced Research Questions

Q. What mechanistic insights exist for the AlCl₃-catalyzed synthesis of this compound?

Answer: AlCl₃ acts as a Lewis acid, polarizing the methacrylamide carbonyl to generate an acylium ion. This electrophile undergoes Friedel-Crafts alkylation with the benzene ring, followed by bromination at the para position . Advanced studies could use isotopic labeling (e.g., D₂O quenching) or DFT calculations to map the reaction pathway.

Q. How can computational modeling enhance understanding of its supramolecular interactions?

Answer:

- Docking studies : Model hydrogen-bonding networks (e.g., N–H⋯O) using software like Mercury or CrystalExplorer.

- Electrostatic potential maps : Identify regions of high electron density (amide O) for interaction predictions .

- Molecular dynamics : Simulate crystal packing under varying temperatures to assess stability .

Q. What strategies resolve crystallographic challenges, such as twinned data or poor resolution?

Answer:

Q. How does the compound’s structure influence its potential biological activity?

Answer: The bromine atom enhances lipophilicity, potentially improving blood-brain barrier penetration. The amide group allows hydrogen bonding with biological targets (e.g., enzymes or receptors). To validate, conduct:

- Enzyme inhibition assays : Test against serine hydrolases or proteases.

- Cellular uptake studies : Use fluorescent analogs to track intracellular distribution .

Q. What are the degradation pathways, and how can they be mitigated?

Answer:

- Hydrolysis : The amide bond may cleave under acidic/basic conditions, forming 4-bromophenylacetic acid derivatives.

- Photodegradation : UV exposure can debrominate the aromatic ring.

Mitigation strategies include: - Formulation : Use lyophilization or encapsulation in cyclodextrins.

- Storage : Keep in amber vials at –20°C under inert gas.

Q. How can the compound serve as a precursor for advanced functionalized materials?

Answer:

- Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids to introduce diverse substituents .

- Diazo derivatives : Convert to diazoacetates for carbene insertion reactions (e.g., C–H functionalization) .

- Polymer synthesis : Use as a monomer in polyamides or dendrimers for optoelectronic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.